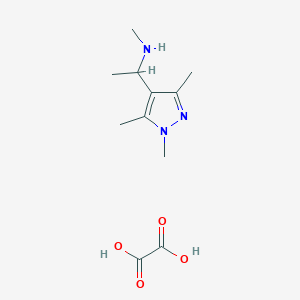

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate typically involves the reaction of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone with methylamine in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 167.25 g/mol. Its structure includes a pyrazole ring with trimethyl substitutions at positions 1, 3, and 5, along with an ethanamine moiety. This unique structural arrangement contributes to its diverse biological activities and potential interactions with various biological targets.

Medicinal Chemistry Applications

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate has been investigated for various medicinal applications:

1. Neurotransmission Modulation:

- Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission pathways. This interaction could lead to potential therapeutic effects in neurological disorders.

2. Anti-inflammatory Properties:

- The compound's structural features indicate possible anti-inflammatory activity. Research is ongoing to elucidate its mechanism of action in reducing inflammation.

3. Antimicrobial Activity:

- Some derivatives of this compound have shown promising antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatments.

Material Science Applications

In material science, this compound is being explored for its potential use in creating advanced materials due to its unique chemical properties:

1. Polymer Synthesis:

- The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives:

- Its chemical reactivity allows it to be incorporated into coatings and adhesives that require specific performance characteristics.

Data Tables

The following table summarizes the biological activities and potential applications of this compound:

| Application Area | Potential Activity | Notes |

|---|---|---|

| Medicinal Chemistry | Neurotransmission modulation | Interaction with neurotransmitter receptors |

| Anti-inflammatory | Ongoing research on mechanism | |

| Antimicrobial | Promising activity against various pathogens | |

| Material Science | Polymer synthesis | Building block for advanced materials |

| Coatings and adhesives | Enhanced performance characteristics |

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Neurotransmission Modulation

In a study published in a peer-reviewed journal, researchers investigated the binding affinity of the compound to specific neurotransmitter receptors. Results indicated significant interaction with serotonin receptors, suggesting potential use in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of various derivatives of this compound. The results demonstrated effective inhibition of bacterial growth in vitro, indicating its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate can be compared with other similar compounds, such as:

1-Phenyl-3-methyl-5-aminopyrazole: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with a boronic acid group, used in different synthetic applications.

Activité Biologique

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate (CAS No. 1007501-25-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17N3

- Molecular Weight : 167.25 g/mol

- Structure : The compound features a pyrazole ring substituted with methyl groups and an ethanamine moiety, which contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models. Antioxidants play a crucial role in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

- Kidney Stone Inhibition : Preliminary studies suggest that this compound may influence calcium oxalate (CaOx) crystallization processes. By modulating the crystallization dynamics, it could potentially reduce the risk of kidney stone formation, similar to findings observed with other compounds that regulate CaOx crystal growth .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Oxidative Stress and Kidney Health :

A study highlighted the role of oxidative modifications in urinary proteins that increase the risk of kidney stones. The findings suggest that compounds like this compound could counteract these effects by stabilizing proteins and reducing their oxidative modifications . -

Crystallization Dynamics :

Research on the effects of various compounds on CaOx crystallization demonstrated that certain molecules can switch from promoting to inhibiting crystal growth depending on their structural modifications. This suggests a potential application for this compound in developing novel treatments for nephrolithiasis . -

Cellular Toxicity Assessments :

Studies investigating the cytotoxicity of modified crystals formed in the presence of this compound revealed that specific structural changes could lead to reduced toxicity in renal tubular epithelial cells (HK-2). This highlights the importance of chemical structure in determining biological activity and safety profiles .

Propriétés

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFWILSCVIIAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.